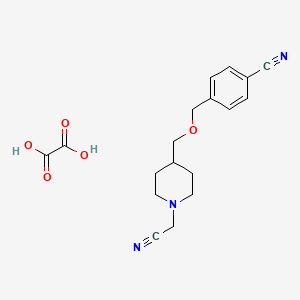

![molecular formula C19H14N6OS B2668441 N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]吡啶-3-基)甲基)-1H-吲哚-4-甲酰胺 CAS No. 1904307-67-0](/img/structure/B2668441.png)

N-((6-(噻吩-3-基)-[1,2,4]三唑并[4,3-b]吡啶-3-基)甲基)-1H-吲哚-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

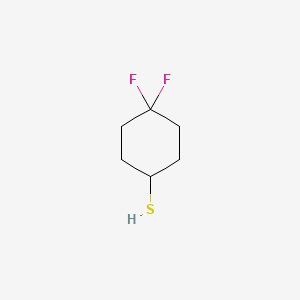

The compound “N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide” belongs to the class of organic compounds known as phenylpyridazines . These are organic compounds containing a pyridazine ring substituted by a phenyl group .

Synthesis Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol . The resulting solution is then evaporated, the precipitate is treated with water, filtered off and dried .Molecular Structure Analysis

The molecular structure of the compound can be inferred from its 1H NMR and 13C NMR data . The 1H NMR spectrum shows signals corresponding to the aromatic protons and the methyl group. The 13C NMR spectrum shows signals corresponding to the carbon atoms in the compound .Chemical Reactions Analysis

Triazolo [4,3- a ]pyrazine derivatives with an indole moiety might form hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .Physical And Chemical Properties Analysis

The compound is a white solid . The 1H NMR and 13C NMR data provide information about the chemical structure of the compound .科学研究应用

Anticancer Applications

The triazolothiadiazine scaffold has shown promise as an anticancer agent. Researchers have explored its potential to inhibit cancer cell growth and metastasis. Mechanistic studies reveal interactions with key cellular targets, such as kinases and enzymes involved in cell cycle regulation. Further investigations are ongoing to optimize its efficacy and minimize side effects .

Antimicrobial Properties

Triazolothiadiazines exhibit antimicrobial activity against various pathogens, including bacteria, fungi, and protozoa. These compounds disrupt essential cellular processes, making them potential candidates for novel antibiotics. Researchers are actively designing derivatives with improved selectivity and reduced toxicity .

Analgesic and Anti-Inflammatory Effects

The compound’s anti-inflammatory properties make it relevant for pain management. It may modulate inflammatory pathways and alleviate pain associated with conditions like arthritis or injury. Preclinical studies have demonstrated promising results, but clinical trials are needed to validate its efficacy .

Antioxidant Activity

Triazolothiadiazines possess antioxidant properties, which can help protect cells from oxidative stress. These molecules scavenge free radicals and reduce oxidative damage. Researchers are investigating their potential in preventing age-related diseases and promoting overall health .

Enzyme Inhibitors

The compound interacts with various enzymes, including carbonic anhydrase, cholinesterase, and alkaline phosphatase. These interactions may lead to enzyme inhibition, affecting physiological processes. Researchers explore their use as enzyme-targeted therapies for specific diseases .

Antiviral Potential

Triazolothiadiazines have demonstrated antiviral activity against certain viruses. Their mode of action involves interfering with viral replication or entry into host cells. Ongoing studies aim to optimize their efficacy against specific viral strains .

Rational Drug Design

Understanding the structure–activity relationship of biologically important triazolothiadiazines is crucial for drug design. Computational modeling studies provide insights into their interactions with biological receptors. Researchers use this information to design new target-oriented drugs for multifunctional diseases .

未来方向

The compound and its derivatives could be further explored for their diverse pharmacological activities, such as anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . In silico pharmacokinetic and molecular modeling studies could also be conducted .

属性

IUPAC Name |

N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1H-indole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N6OS/c26-19(14-2-1-3-16-13(14)6-8-20-16)21-10-18-23-22-17-5-4-15(24-25(17)18)12-7-9-27-11-12/h1-9,11,20H,10H2,(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZQVNEVBNFKIJH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N6OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-4-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3-fluoro-4-methylphenyl)-2-(10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2668358.png)

![azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone](/img/structure/B2668364.png)

![5-(2-Chlorophenyl)-3-[(2-methylphenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2668366.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[(6-methyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]acetamide](/img/structure/B2668368.png)

![4-((2,6-dimethylmorpholino)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2668378.png)

![N-(2-Morpholin-4-yl-2-thiophen-3-ylethyl)-[1,3]thiazolo[4,5-c]pyridin-2-amine](/img/structure/B2668379.png)

![N-1,3-benzodioxol-5-yl-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B2668381.png)